molecular formula C14H19N3O B2589062 2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile CAS No. 1708354-73-7

2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile

Cat. No.: B2589062
CAS No.: 1708354-73-7
M. Wt: 245.326
InChI Key: CYHPMIBSBACNAX-UHFFFAOYSA-N
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Description

2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile is a compound that features a piperazine ring substituted with a hydroxymethylphenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile can be achieved through several methods. One common approach involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a phenylmethylamine derivative . The reaction typically requires acidic or basic conditions and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of primary or secondary amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[4-[[4-(hydroxymethyl)phenyl]methyl]piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c15-5-6-16-7-9-17(10-8-16)11-13-1-3-14(12-18)4-2-13/h1-4,18H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHPMIBSBACNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#N)CC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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